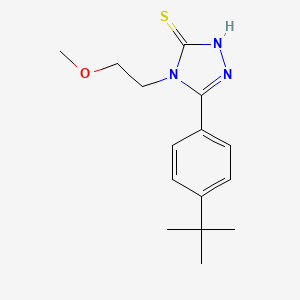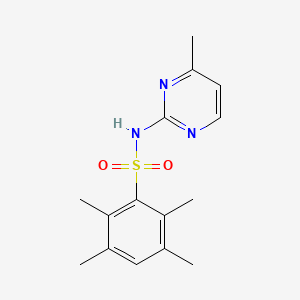![molecular formula C21H21N3O2S2 B4820674 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone](/img/structure/B4820674.png)
3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone
Descripción general
Descripción
3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone, also known as FM-PH-OS, is a thiosemicarbazone derivative that has been widely studied for its potential applications in scientific research. This compound is known for its ability to bind to metal ions, which makes it useful for a variety of applications in biochemistry, molecular biology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone is related to its ability to bind to metal ions. This compound forms stable complexes with metal ions, which can have a variety of effects on biological systems. For example, 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of copper-containing enzymes, which can have important implications for the treatment of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects
3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone has a variety of biochemical and physiological effects that have been studied in scientific research. This compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone has been shown to have anti-inflammatory effects, which can be useful for the treatment of diseases such as arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone in lab experiments is its ability to bind to metal ions. This makes it useful for a variety of applications in biochemistry and molecular biology. Additionally, 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone is relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions.
However, there are also some limitations to using 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone in lab experiments. For example, this compound can be toxic at high concentrations, which can limit its use in certain applications. Additionally, 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone has been shown to have some limitations in terms of its selectivity for different metal ions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone. One area of research that is currently being explored is the use of this compound in the treatment of cancer. 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of copper-containing enzymes that are involved in tumor growth and progression, making it a promising candidate for the development of new cancer therapies.
Additionally, there is ongoing research into the use of 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone as a diagnostic tool for metal-related diseases. This compound has been shown to have high affinity for metal ions, making it useful for the detection of metal ion imbalances in diseases such as Wilson's disease and Menkes disease.
Conclusion
In conclusion, 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone is a thiosemicarbazone derivative that has been widely studied for its potential applications in scientific research. This compound has a variety of biochemical and physiological effects, and has been shown to be useful for a variety of applications in biochemistry, molecular biology, and medicinal chemistry. While there are some limitations to using 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone in lab experiments, this compound has many potential future directions for research, including its use in the treatment of cancer and as a diagnostic tool for metal-related diseases.
Aplicaciones Científicas De Investigación
3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone has been widely studied for its potential applications in scientific research. One of the main applications of 3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-phenylthiosemicarbazone is as a metal chelator. This compound has been shown to bind to a variety of metal ions, including copper, iron, and zinc. This makes it useful for a variety of applications in biochemistry and molecular biology, such as the study of metalloproteins and the regulation of metal ion homeostasis.
Propiedades
IUPAC Name |
1-[(E)-[3-(furan-2-ylmethylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-25-20-10-9-16(12-17(20)14-28-15-19-8-5-11-26-19)13-22-24-21(27)23-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H2,23,24,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGVFPGCOKBFY-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NC2=CC=CC=C2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4820595.png)
![9-[4-(allyloxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4820611.png)

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B4820630.png)

![N-(3-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4820639.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4820647.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B4820650.png)
![N-methyl-N-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4820658.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4820667.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4820679.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B4820685.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B4820687.png)
